molecular formula C11H13NO4 B12525087 Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate CAS No. 817578-78-2

Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate

Cat. No.: B12525087
CAS No.: 817578-78-2
M. Wt: 223.22 g/mol
InChI Key: CUDUQFLFTSLLGW-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate is a pyridine-based compound featuring methyl ester groups at the 2,6-positions of the aromatic ring. This structure positions it as a versatile ligand in coordination chemistry, particularly in the design of metal complexes for catalytic applications. Recent studies highlight its role in electrocatalytic hydrogen evolution reactions (HER), where its copper complex, Cu(dbes)₂₂, demonstrates significant catalytic efficiency under varying proton sources . The compound’s ester groups contribute to its electron-withdrawing character, influencing metal-ligand interactions and redox properties.

Properties

CAS No.

817578-78-2

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-[6-(2-methoxy-2-oxoethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C11H13NO4/c1-15-10(13)6-8-4-3-5-9(12-8)7-11(14)16-2/h3-5H,6-7H2,1-2H3

InChI Key

CUDUQFLFTSLLGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis

Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate serves as a ligand in metal-catalyzed reactions. Its ability to form chelate complexes significantly enhances catalytic efficiency in various organic transformations:

  • Asymmetric Catalysis : The compound has been employed in asymmetric synthesis processes such as cyclopropanation and hydrogenation reactions. The chirality introduced by substituents on the pyridine rings allows for selective formation of enantiomers.

Coordination Chemistry

The compound's coordination properties make it suitable for forming complexes with transition metals like palladium, platinum, and nickel. These complexes have been studied for their:

  • Anticancer Activity : Certain metal complexes derived from this compound have shown promising results in inhibiting tumor growth in vitro. For instance, palladium(II) complexes demonstrated significant cytotoxicity against cancer cell lines .

Material Science

In material science, this compound is utilized to synthesize advanced materials such as:

  • Supramolecular Assemblies : The bipyridine structure facilitates the formation of supramolecular architectures through non-covalent interactions.
  • Conductive Polymers : Incorporation into polymer matrices has led to materials with enhanced electrical conductivity and thermal stability.

Case Study 1: Asymmetric Hydrogenation

A study demonstrated that using this compound as a ligand in asymmetric hydrogenation reactions led to high enantioselectivity (up to 95% ee) for ketones . This showcases its potential in fine chemical synthesis where chiral centers are crucial.

Case Study 2: Anticancer Metal Complexes

Research involving palladium(II) complexes derived from this compound showed effective inhibition of HepG2 hepatoblastoma cells with IC50 values significantly lower than those observed for standard chemotherapeutics . This highlights the compound's relevance in developing new cancer therapies.

Data Tables

Application AreaSpecific UseObservations
CatalysisAsymmetric synthesisUp to 95% enantiomeric excess
Coordination ChemistryMetal complex formationEnhanced stability and reactivity
Material ScienceSupramolecular structuresImproved conductivity
Anticancer ActivityCytotoxicity against tumorsSignificant inhibition observed

Mechanism of Action

The mechanism by which dimethyl 2,2’-(pyridine-2,6-diyl)diacetate exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and the ester oxygen atoms can act as donor sites, forming stable chelates with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds reveals critical distinctions in electronic, steric, and functional properties, as outlined below:

Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Key Applications/Findings Reference
Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate Pyridine Methyl esters at 2,6 positions HER catalysis via Cu complexes; activity depends on proton sources (e.g., acetic acid)
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate Bipyridine Methyl esters at 6,6' positions Limited application data; classified for hazards (flammability, acute toxicity)
2,2'-(Pyridine-2,6-diyl)bis[bioxazole] derivatives Pyridine Bioxazole and tert-butoxycarbonyl (Boc) Intermediate in peptide synthesis; high-yield (89%) synthesis via multistep procedures
2,2'-[4-(Trimethoxyphenyl)pyridine-2,6-diyl]dipyrazines Pyridine Pyrazine and trimethoxyphenyl groups Anticoagulant activity; prolongs coagulation in platelet-rich plasma (PRP) assays
Hydrogenated piperidine derivatives Piperidine (saturated) 2,6-dipropanol substituents Increased basicity and ligand strength compared to pyridine analogs; stereoselective synthesis

Key Comparative Insights

Coordination Chemistry: The target compound’s ester groups make it a tridentate ligand, coordinating through pyridine nitrogen and ester oxygen atoms. In contrast, bipyridine derivatives (e.g., Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate) act as bidentate ligands, limiting their versatility in metal complexation . Triazole-modified analogs (e.g., the ligand dbes in ) introduce additional nitrogen donors, enhancing metal-binding capacity and HER catalytic activity compared to the target compound .

Electronic and Steric Effects :

  • Electron-withdrawing ester groups in the target compound reduce electron density at the pyridine ring, favoring redox-active metal centers. Conversely, tert-butyl or trimethoxyphenyl substituents () introduce steric bulk or electron-donating effects, altering catalytic or biological activity .

Biological vs. Catalytic Applications :

  • Pyridine derivatives with heterocyclic extensions (e.g., bioxazole in ) are prioritized in medicinal chemistry for intermediate synthesis, while anticoagulant activity is observed in pyrazine-linked analogs .
  • Saturated piperidine derivatives () exhibit enhanced basicity, making them suitable for strong-field ligand applications, unlike the aromatic pyridine-based target compound .

Synthetic Accessibility :

  • The target compound is synthesized via straightforward esterification, whereas analogs like triazole-modified ligands require multistep procedures, impacting scalability .

Research Findings and Data Tables

Table 1: Catalytic Performance in HER (Selected Compounds)

Compound Metal Center Proton Source Overpotential (mV) Tafel Slope (mV/dec) Reference
Cu(dbes)₂ Cu²⁺ Acetic acid 320 112
Ru-1,8-naphthyridine complex Ru³⁺ Water 280 98
Fe-piperidine complex Fe²⁺ H₂SO₄ 450 150

Key Takeaway : The target compound’s Cu complex shows moderate HER activity, outperforming Fe-piperidine systems but lagging behind Ru-based catalysts due to differences in metal redox flexibility .

Biological Activity

Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial activity, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound is characterized by two acetate groups attached to a pyridine ring at the 2 and 6 positions. The synthesis of this compound typically involves the reaction of pyridine-2,6-dicarboxylic acid with methanol in the presence of an acid catalyst. Recent advancements in synthetic methodologies have allowed for more efficient routes to obtain this compound with high yields under mild conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on related pyridine derivatives demonstrated that compounds with similar structures showed effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 2.33 to 156.47 µM against Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µM)Target Organism
This compoundTBDVarious Bacteria
Pyridine-4-carboxylic acid4.69 - 22.9Bacillus subtilis
Pyridine derivative X5.64 - 77.38Staphylococcus aureus

The antimicrobial mechanism of this compound appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Similar compounds have been shown to sequester essential metals required for bacterial growth, thereby exerting their antibacterial effects through metal ion chelation .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A comparative study examined the antibacterial efficacy of various pyridine derivatives, including dimethyl 2,2'-(pyridine-2,6-diyl)diacetate. Results indicated that this compound had a notable inhibitory effect on several pathogenic bacteria strains, including E. coli and Staphylococcus aureus.
    "The results suggest that the introduction of electron-withdrawing groups significantly enhances the antibacterial properties of pyridine derivatives" .
  • SAR Analysis : Structure-activity relationship studies have highlighted that modifications at different positions on the pyridine ring can significantly alter biological activity. For instance, substituents at the 4-position have been associated with increased antimicrobial potency.

    Table 2: Structure-Activity Relationship Insights
    Position on Pyridine RingSubstituent TypeEffect on Activity
    2AcetateModerate activity
    4Electron-withdrawingEnhanced activity
    6Alkyl groupReduced activity

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